1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction could lead to amines or other reduced forms of the compound.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as high energy density materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 4-[(E)-({[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]-2-ethoxyphenyl 4-fluorobenzoate
Uniqueness
The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N9O2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H27N9O2/c1-3-14-32(15-4-2)19-12-10-17(11-13-19)16-26-28-24(34)20-21(18-8-6-5-7-9-18)33(31-27-20)23-22(25)29-35-30-23/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,29)(H,28,34)/b26-16+ |
InChI Key |
LRBWXUCOFRVPHT-WGOQTCKBSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.